molecular formula C17H21NO3 B3131659 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline CAS No. 356537-89-8

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline

Cat. No. B3131659
CAS RN: 356537-89-8
M. Wt: 287.35 g/mol
InChI Key: HOSYTNORBYRNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C17H21NO3 and a molecular weight of 287.35 .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline consists of a benzene ring with two methoxy groups (OCH3) at the 2 and 5 positions, and a methoxyphenethyl group (C8H11O) at the nitrogen atom .

Scientific Research Applications

Optimization of Kinase Inhibitors

In the realm of medicinal chemistry, researchers have developed potent inhibitors of Src kinase activity. Analogues of compounds related to "2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline" structure showed increased inhibition of Src kinase activity and Src-mediated cell proliferation. These compounds were optimized for better pharmacokinetic properties and demonstrated efficacy in inhibiting tumor growth in xenograft models, highlighting their potential in cancer therapy (Boschelli et al., 2001).

Synthesis of Organic Compounds

The synthesis of organic compounds, including benzoquinones and heterocycles, has been achieved through methods involving anilines and related structures. An economic synthesis approach for benzoquinones starting from aniline showcases the versatility of aniline derivatives in the production of valuable organic compounds (Wang et al., 2017). Additionally, the photochemical preparation of heterocycles from 4-chloro-N,N-dimethylaniline demonstrates the application of aniline derivatives in synthesizing complex organic structures with potential applications in various fields (Guizzardi et al., 2000).

Electroluminescent Materials

In materials science, novel classes of emitting amorphous molecular materials with bipolar character have been developed for use in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and form stable amorphous glasses. Their ability to emit multicolor light, including white, makes them excellent candidates for EL devices (Doi et al., 2003).

Electroactive Polymers

The study of the electrodeposition and electroactivity of poly-(2,5-dimethoxyaniline) (PDMA) has revealed its potential in the development of electroactive polymers. The electrochemical properties of PDMA are significantly influenced by the type of anion present, indicating its suitability for applications in electrochemical devices and sensors (Palys et al., 2000).

Analytical Detection

In analytical chemistry, methods for the quantitative determination of illicit phenethylamines in hair have been developed. These methods demonstrate the application of analytical techniques in forensic and toxicological investigations, highlighting the ability to detect and quantify substances related to "2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline" (Nieddu et al., 2015).

Future Directions

The future directions for the use and study of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline are not clear from the web search results. As a biochemical used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-14-6-4-13(5-7-14)10-11-18-16-12-15(20-2)8-9-17(16)21-3/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSYTNORBYRNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
Reactant of Route 3
Reactant of Route 3
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
Reactant of Route 4
Reactant of Route 4
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
Reactant of Route 5
Reactant of Route 5
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
Reactant of Route 6
Reactant of Route 6
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.